molecular formula C7H10BrN3 B1381998 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1379357-77-3

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B1381998
M. Wt: 216.08 g/mol
InChI Key: XHYFKXLYHPYMOO-UHFFFAOYSA-N
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Description

“3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine” is a compound with the CAS Number: 1379357-77-3 . It has a molecular weight of 216.08 . The IUPAC name for this compound is 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine . The Inchi Code for this compound is 1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2 .


Molecular Structure Analysis

The molecular structure of “3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine” can be represented by the Inchi Code 1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine exhibit significant antimicrobial activity. A study by Demchenko et al. (2021) explored the synthesis of these derivatives and evaluated their effectiveness against strains of gram-positive and gram-negative bacteria, as well as yeast fungi. They found that certain derivatives, such as 3-[(41-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide, displayed activity more potent than some reference drugs like Cefixime and Linezolid (Demchenko et al., 2021).

Herbicidal Activity

Wang et al. (2007) synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones and evaluated them for herbicidal activities against plants like rape and barnyard grass. They discovered moderate herbicidal activity in some compounds, suggesting potential applications in agriculture (Wang et al., 2007).

Anticonvulsant Activity

Piao et al. (2012) synthesized 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives, starting from 2,3,4,5-tetrahydro-7-hydroxy-1H-2-benzazepin-1-one. Their study evaluated the anticonvulsant activity of these compounds using tests like maximal electroshock (MES), showing that some derivatives, such as 3k, exhibited significant anticonvulsant activity (Piao et al., 2012).

Anxiolytic Activity

Demchenko et al. (2020) explored the synthesis and anxiolytic activity of 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. They found that these compounds displayed anticonvulsant and anxiolytic activity, suggesting potential therapeutic applications in treating anxiety disorders (Demchenko et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYFKXLYHPYMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
Reactant of Route 5
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

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